![molecular formula C26H22FN3O2 B2517994 3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline CAS No. 866728-58-7](/img/structure/B2517994.png)
3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
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Overview
Description
Quinolinyl-pyrazoles, which are similar to the compound you mentioned, have been studied extensively due to their versatility in many significant fields . These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods .
Synthesis Analysis
Series of novel pyrazolo [3,4-b]-quinoline with N -alkyl derivatives were designed and synthesized in a simple route by treating 2-chloroquinoline derivative with phenylhydrazine in presence of 1-pentanol followed by N -alkylation in the presence of sodium carbonate .
Molecular Structure Analysis
The molecular structure of these compounds is complex and involves multiple rings. The quinoline scaffold was first extracted in 1834 from coal tar .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. For example, the synthesis of pyrazolo [3,4-b]-quinoline derivatives involves treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N -alkylation in the presence of sodium carbonate .
Physical And Chemical Properties Analysis
Quinoline, a related compound, is a well-known nitrogenous tertiary base containing a hetero nucleus with chemical formula C9H7N. It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .
Scientific Research Applications
- Pyrazolo[3,4-b]pyridines have shown promise as potential anticancer agents. Researchers have investigated their effects on various cancer cell lines, including breast, lung, and colon cancer. The compound’s ability to inhibit specific kinases or interfere with cell signaling pathways contributes to its antiproliferative properties .
- Inflammation plays a crucial role in various diseases. Some pyrazolo[3,4-b]pyridines exhibit anti-inflammatory effects by modulating cytokines, enzymes, and transcription factors. Researchers have explored their potential as novel anti-inflammatory agents .
- Pyrazolo[3,4-b]pyridines have been evaluated for their antimicrobial properties. Studies have investigated their efficacy against bacteria, fungi, and parasites. These compounds may serve as leads for developing new antibiotics or antifungal drugs .
- Neurodegenerative diseases like Alzheimer’s and Parkinson’s are a significant health concern. Some pyrazolo[3,4-b]pyridines exhibit neuroprotective properties by modulating neurotransmitter receptors or reducing oxidative stress. Researchers are exploring their potential in treating neurodegenerative conditions .
- Kinases play essential roles in cell signaling pathways. Pyrazolo[3,4-b]pyridines have been investigated as kinase inhibitors, particularly targeting kinases involved in cancer progression, inflammation, and other diseases. Their selectivity and potency make them attractive candidates for drug development .
- Researchers have studied the photophysical properties of pyrazolo[3,4-b]pyridines. These compounds exhibit fluorescence, which can be harnessed for imaging applications. Their unique spectral properties make them useful in fluorescence-based assays and bioimaging .
Anticancer Activity
Anti-Inflammatory Properties
Antimicrobial Activity
Neuroprotective Effects
Kinase Inhibitors
Photophysical Properties
Future Directions
The study on N -heterocycles has dramatically increased due to its versatility in many significant fields . This suggests that there is a lot of potential for future research in this area, particularly in the development of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .
Mechanism of Action
Target of Action
Many compounds with a pyrazoloquinoline structure have been found to interact with various targets, including enzymes like acetylcholinesterase .
Mode of Action
These compounds often work by binding to their target and modulating its activity. For example, if the target is an enzyme, the compound may inhibit its function .
Biochemical Pathways
The exact pathways affected would depend on the specific targets of the compound. For instance, if the compound targets acetylcholinesterase, it would affect the cholinergic nervous system .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, inhibition of an enzyme could lead to an accumulation of its substrate in the body .
properties
IUPAC Name |
3-(4-fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2/c1-16-5-4-6-17(11-16)14-30-15-21-25(18-7-9-19(27)10-8-18)28-29-26(21)20-12-23(31-2)24(32-3)13-22(20)30/h4-13,15H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTUWWIBPCHWPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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